

toxicological data and safety profile of dioctyl phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dioctyl phosphate*

Cat. No.: *B048620*

[Get Quote](#)

An In-Depth Technical Guide on the Toxicological Data and Safety Profile of **Dioctyl Phosphate**

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the available toxicological data for **dioctyl phosphate**. It is intended for informational purposes for a scientific audience. Much of the available data pertains to the branched-chain isomer, bis(2-ethylhexyl) phosphate (DEHPA), which is often referred to generically as **dioctyl phosphate**. Data on the straight-chain isomer, di-n-octyl phosphate, is limited. Furthermore, detailed experimental protocols for some cited studies are not publicly available; in such cases, methodologies are described based on relevant OECD guidelines. Information on specific signaling pathways is sparse, and proposed mechanisms are largely based on data from structurally related organophosphate esters.

Executive Summary

Dioctyl phosphate, primarily studied as bis(2-ethylhexyl) phosphate (DEHPA), is an organophosphate ester with applications as a plasticizer, flame retardant, and in metal extraction. This guide summarizes its toxicological profile, drawing from a range of studies and safety data sheets.

Quantitatively, DEHPA exhibits low acute oral and dermal toxicity. It is classified as corrosive to the skin and eyes. A 28-day repeated-dose oral toxicity study in rats established a No-

Observed-Adverse-Effect Level (NOAEL). While genotoxicity and carcinogenicity data for DEHPA itself are limited, some related organophosphate esters have been investigated.

The precise molecular mechanisms of **dioctyl phosphate** toxicity are not well-elucidated. However, based on related compounds, potential mechanisms may involve the induction of oxidative stress and disruption of calcium homeostasis. This guide presents hypothesized signaling pathways based on this read-across data.

Chemical Identity

Isomer	bis(2-ethylhexyl) phosphate (DEHPA)	di-n-octyl phosphate
CAS Number	298-07-7	3115-39-7
Molecular Formula	C ₁₆ H ₃₅ O ₄ P	C ₁₆ H ₃₅ O ₄ P
Molecular Weight	322.42 g/mol	322.42 g/mol
Synonyms	Di(2-ethylhexyl) phosphoric acid, HDEHP	Dioctyl hydrogen phosphate

Toxicological Data

The toxicological data for **dioctyl phosphate** are primarily available for the bis(2-ethylhexyl) phosphate (DEHPA) isomer.

Acute Toxicity

DEHPA demonstrates low acute toxicity via oral and dermal routes of exposure.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat (male/female)	Oral	> 500 - < 5,000 mg/kg bw	[1]
LD ₅₀	Rabbit (male/female)	Dermal	> 2,000 mg/kg bw	[2]
LC ₀	Rat	Inhalation	> 1,300 mg/m ³ air (nominal)	[2]

Skin and Eye Irritation/Corrosion

DEHPA is considered to be corrosive to the skin and to cause serious eye damage.

Endpoint	Species	Result	Reference
Skin Corrosion/Irritation	Rabbit	Corrosive (Causes severe skin burns)	[1]
Serious Eye Damage/Irritation	Rabbit	Causes serious eye damage	[1]

Repeated Dose Toxicity

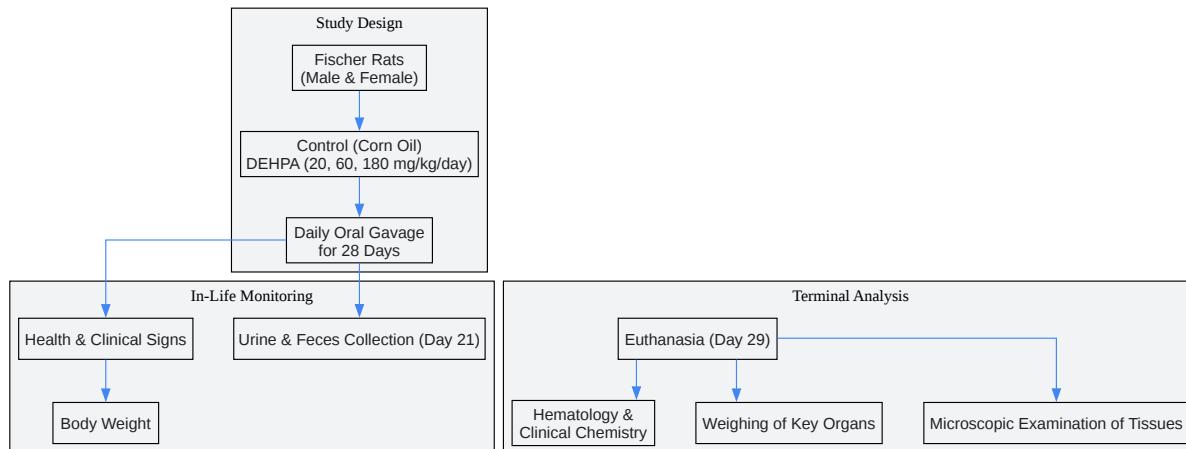
A 28-day repeated-dose oral toxicity study was conducted on DEHPA in rats[3].

Study Duration	Species	Route	NOAEL	Key Findings	Reference
28 days	Rat (Fischer)	Oral (gavage)	Male: Not established Female: 180 mg/kg bw/day	Alterations in hematology, serum clinical chemistry, and liver enzymatic activities at higher doses. Squamous epithelial hyperplasia and hyperkeratoses in the forestomach at middle and high doses.	[3]

Genotoxicity and Carcinogenicity

Data on the genotoxicity and carcinogenicity of DEHPA are limited. One source suggests that alkyl esters of phosphoric acid are not likely to cause gene damage based on studies in mice[4]. However, another indicates a possible risk of irreversible effects (mutations)[4]. For the related compound tris(2-ethylhexyl) phosphate (TEHP), there was some evidence of an increase in hepatocellular carcinoma in female mice at high doses[5].

Reproductive and Developmental Toxicity


One safety data sheet suggests a possible risk of harm to the unborn child based on animal studies[4]. In a 28-day study, tubular degeneration and spermatid retention were observed in the testes of male rats exposed to the highest dose of the related compound TEHP[3].

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study in Rodents (based on OECD Guideline 407)

The following provides a detailed methodology for the 28-day repeated-dose oral toxicity study of DEHPA in rats[3].

- **Test Animals:** Adult male and female Fischer rats were used.
- **Administration:** The test substance, DEHPA, was administered by daily gavage for 28 consecutive days.
- **Dose Groups:**
 - Control group: received the vehicle (corn oil).
 - DEHPA groups: 20, 60, and 180 mg/kg body weight/day.
- **Observations:**
 - Rat health and body weight gains were monitored throughout the study.
 - On day 21, urine and feces were collected overnight in metabolic cages.
 - After 28 days, animals were fasted overnight and then euthanized.
- **Analyses:**
 - **Hematology and Serum Clinical Chemistry:** Blood was withdrawn from the abdominal aorta for analysis.
 - **Organ Weights:** Heart, liver, spleen, kidneys, adrenals, thymus, thyroid, testes, epididymis, prostate, seminal glands (males), and ovaries and uterus (females) were weighed.
 - **Histopathology:** A comprehensive histopathological examination was performed on a wide range of tissues.

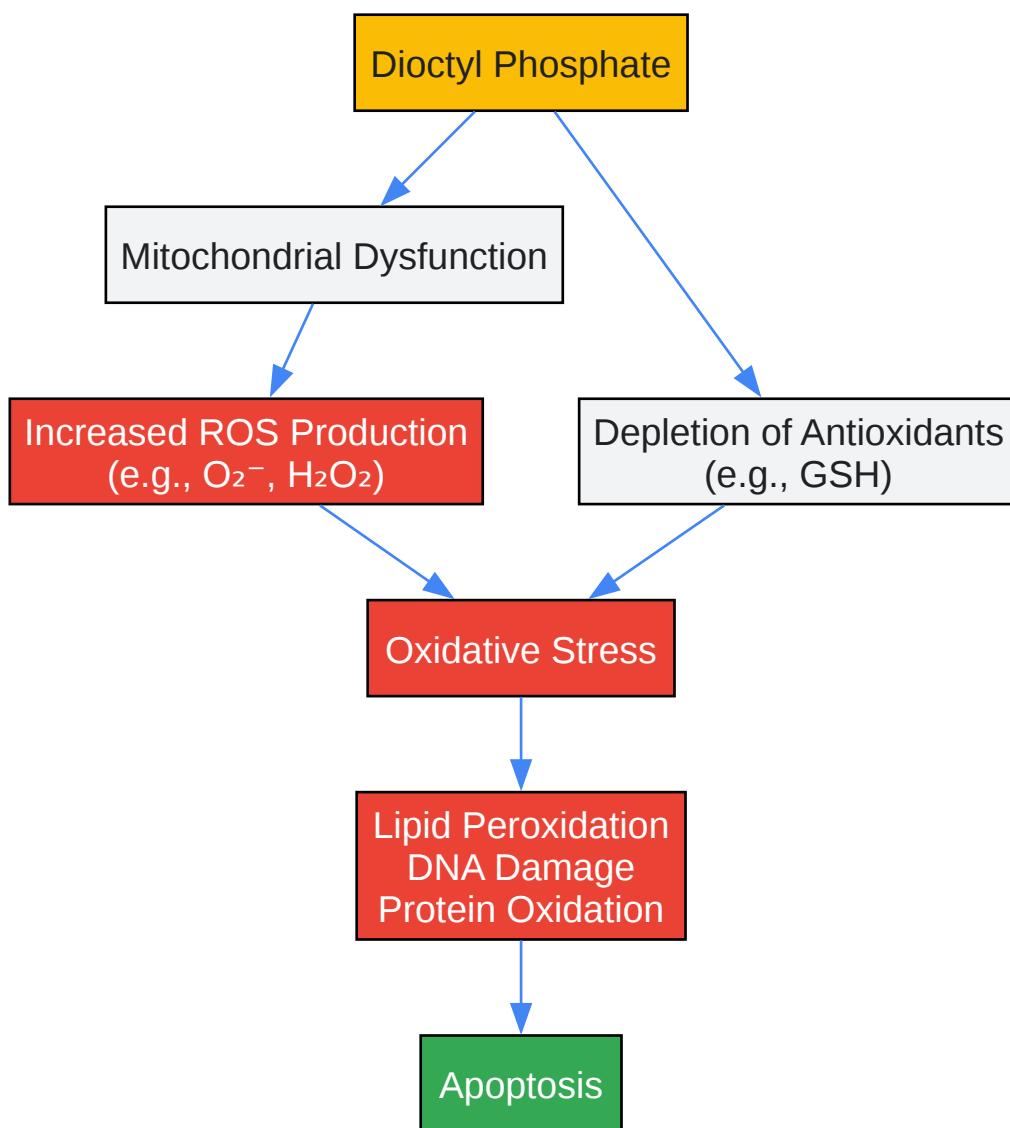
[Click to download full resolution via product page](#)

Experimental workflow for the 28-day repeated-dose oral toxicity study.

General Protocols for Acute Toxicity and Irritation Studies

While specific protocols for DEHPA were not available, the following are based on standard OECD guidelines.

- **Acute Oral Toxicity** (based on OECD 401/420): A single high dose of the substance is administered to fasted animals (typically rats) by oral gavage. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

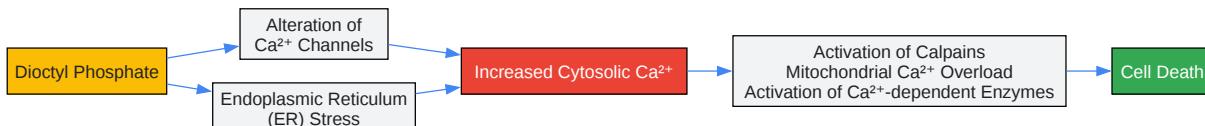

- Acute Dermal Toxicity (based on OECD 402): A single dose is applied to a shaved area of the skin of animals (typically rabbits or rats) for 24 hours. Observations for mortality and signs of toxicity are made for 14 days.
- Skin Corrosion/Irritation (based on OECD 404): The test substance is applied to a small area of shaved skin on a single animal (typically a rabbit). The site is observed for signs of erythema and edema at specified intervals.
- Eye Corrosion/Irritation (based on OECD 405): A small amount of the test substance is applied to one eye of an animal (typically a rabbit). The eye is examined for opacity, iritis, and conjunctivitis at set intervals.

Mechanisms of Toxicity and Signaling Pathways

The specific signaling pathways disrupted by **dioctyl phosphate** are not well-defined in the literature. However, studies on related organophosphate esters (OPEs) suggest potential mechanisms that may be applicable. It is important to note that the following are hypothesized pathways based on read-across from similar compounds and require specific investigation for **dioctyl phosphate**.

Induction of Oxidative Stress

A common mechanism of toxicity for many OPEs is the induction of oxidative stress^{[6][7]}. This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.


[Click to download full resolution via product page](#)

Hypothesized oxidative stress pathway for **dioctyl phosphate**.

Disruption of Calcium Homeostasis

Some OPEs have been shown to disrupt intracellular calcium (Ca²⁺) signaling[8][9].

Dysregulation of Ca²⁺ levels can trigger a cascade of adverse cellular events.

[Click to download full resolution via product page](#)

Hypothesized disruption of calcium signaling by **dioctyl phosphate**.

Safety Profile and Hazard Classification

Based on available data, bis(2-ethylhexyl) phosphate is classified according to the Globally Harmonized System (GHS) as follows:

- Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2]
- Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage)[2]
- Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[2]

Conclusion and Future Directions

The available toxicological data for **dioctyl phosphate**, primarily for the DEHPA isomer, indicate low acute systemic toxicity but significant potential for local corrosive effects on the skin and eyes. The 28-day repeated-dose study suggests that at higher doses, systemic effects, particularly on the liver and hematological parameters, can occur.

There are notable data gaps, especially concerning the long-term toxicity, carcinogenicity, and detailed reproductive and developmental toxicity of DEHPA. Furthermore, the toxicological profile of the di-n-octyl phosphate isomer is largely unknown.

A critical area for future research is the elucidation of the specific molecular mechanisms and signaling pathways affected by **dioctyl phosphates**. While oxidative stress and disruption of calcium homeostasis are plausible mechanisms based on related compounds, dedicated studies are needed to confirm these and to identify specific molecular targets. Such research

would provide a more robust basis for risk assessment and a deeper understanding of the potential health effects of this class of organophosphate esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Exposure to organophosphate ester flame retardants and plasticizers during pregnancy: Thyroid endocrine disruption and mediation role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flame retardants (EHC 218, 2000) [inchem.org]
- 5. gympiewoodworkers.org.au [gympiewoodworkers.org.au]
- 6. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl-, halogenated- and alkyl- organophosphate esters induced oxidative stress, endoplasmic reticulum stress and NLRP3 inflammasome activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [toxicological data and safety profile of dioctyl phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048620#toxicological-data-and-safety-profile-of-dioctyl-phosphate\]](https://www.benchchem.com/product/b048620#toxicological-data-and-safety-profile-of-dioctyl-phosphate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com